

reactivity profile of 2-Chloro-5-nitronicotinic acid

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Compound of Interest

Compound Name: 2-Chloro-5-nitronicotinic acid

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An In-Depth Technical Guide to the Reactivity Profile of **2-Chloro-5-nitronicotinic Acid**

Foreword: A Molecule of Strategic Importance

2-Chloro-5-nitronicotinic acid is more than a mere chemical intermediate; it is a highly versatile scaffold of significant strategic value in modern synthetic chemistry. Its utility stems from a carefully orchestrated arrangement of functional groups on a pyridine ring, each offering a distinct handle for chemical manipulation. The inherent electronic properties of the molecule—a π -deficient pyridine ring further activated by a potent nitro group—dictate a rich and predictable reactivity profile. This guide provides an in-depth exploration of this profile, moving beyond simple reaction lists to explain the underlying principles that govern its transformations. For researchers in drug discovery and agrochemical development, a thorough understanding of this molecule's reactivity is paramount for leveraging its full synthetic potential.[\[1\]](#)[\[2\]](#)

Physicochemical and Structural Overview

At its core, the reactivity of **2-Chloro-5-nitronicotinic acid** is a direct consequence of its structure. The molecule features three key functional regions: the C2-chloro substituent, the C5-nitro group, and the C3-carboxylic acid. The pyridine nitrogen, along with the strongly electron-withdrawing nitro group, renders the aromatic ring electron-deficient. This electronic state is critical, as it activates the C2 position for nucleophilic attack, a reaction pathway not typically favored in electron-rich aromatic systems like benzene.

Property	Value	Source
IUPAC Name	2-chloro-5-nitropyridine-3-carboxylic acid	PubChem[3]
CAS Number	42959-38-6	Guidechem[4]
Molecular Formula	C ₆ H ₃ CIN ₂ O ₄	PubChem[3]
Molecular Weight	202.55 g/mol	Guidechem[4], PubChem[3]
Appearance	White or yellow solid	Guidechem[4]
Melting Point	140-143 °C	Guidechem[4]

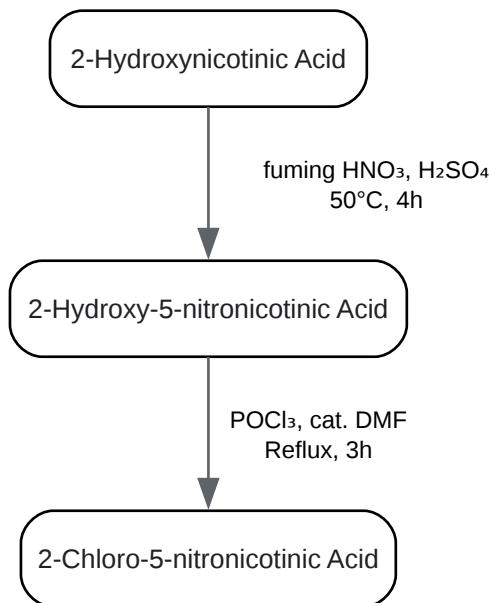
Strategic Synthesis of the Scaffold

The practical utility of a building block is intrinsically linked to its accessibility. **2-Chloro-5-nitronicotinic acid** can be reliably synthesized through several established routes, primarily starting from either 2-hydroxynicotinic acid or substituted methylpyridines. Understanding these syntheses provides insight into potential impurities and cost-effectiveness.

Synthesis from 2-Hydroxynicotinic Acid

A prevalent two-step method begins with 2-hydroxynicotinic acid.[4] The causality here is clear: the hydroxyl group is first used to direct the regioselective nitration, after which it is converted into a superior leaving group (chloro) for subsequent substitution reactions.

- Nitration: The pyridine ring is first activated towards electrophilic substitution by the hydroxyl group. Treatment with a potent nitrating mixture (fuming nitric acid in concentrated sulfuric acid) installs the nitro group at the 5-position.[4]
- Chlorination: The resulting 2-hydroxy-5-nitronicotinic acid is then chlorinated using a strong dehydrating chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).[4] This step converts the pyridone tautomer into the desired 2-chloro derivative.



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Caption: Synthesis from 2-Hydroxynicotinic Acid.

Synthesis from 2-Amino-3-methylpyridine

An alternative, multi-step route showcases a different synthetic strategy, building the required functionality piece by piece.^[4]

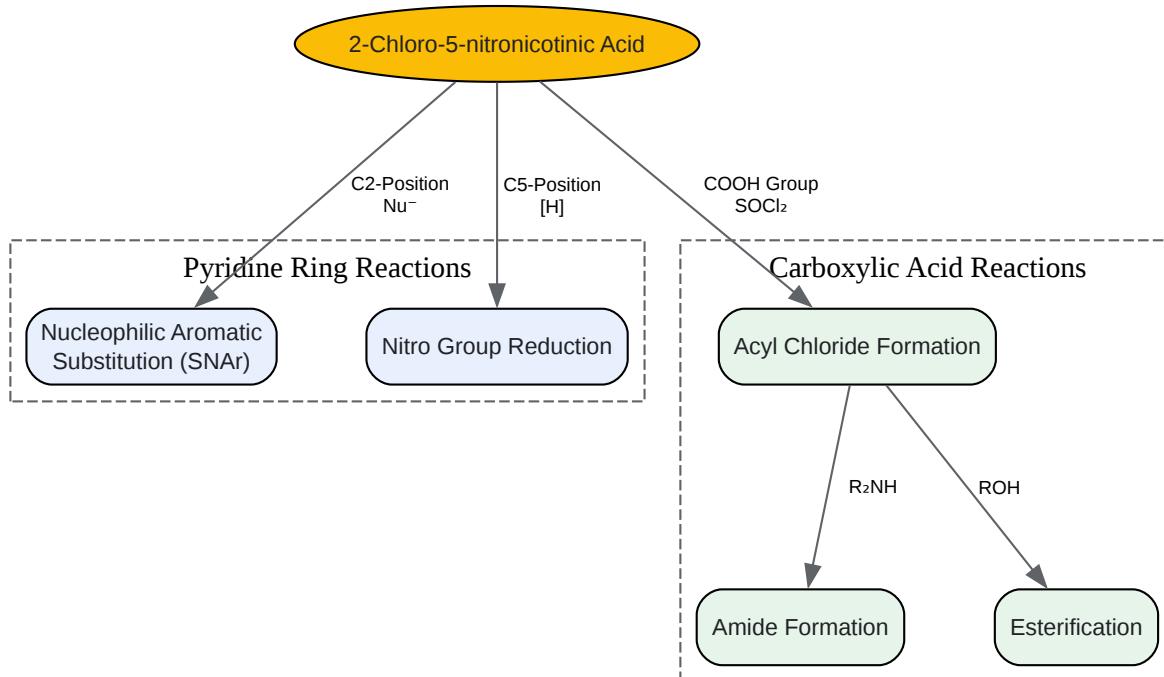
- Hydroxylation/Nitration: The starting material is converted to 2-hydroxy-5-nitro-3-methylpyridine through a complex nitration process.
- Chlorination: The hydroxyl group is replaced by chlorine using phosphorus oxychloride.
- Oxidation: The methyl group at the 3-position is oxidized to a carboxylic acid using a strong oxidizing agent like sodium dichromate in sulfuric acid, yielding the final product.^[4]

This route is a testament to the robustness of the pyridine scaffold, withstanding harsh oxidative conditions.

The Core Reactivity Profile

The molecule's reactivity can be logically dissected by examining each functional group's potential for transformation. The interplay between these groups allows for a high degree of

selective chemistry.



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Caption: Core reactivity pathways of the title compound.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This is arguably the most significant reaction of this scaffold. The chlorine atom at the C2 position is an excellent leaving group in the context of SNAr. Its reactivity is dramatically enhanced by the cumulative electron-withdrawing effects of the ring nitrogen and the C5-nitro group.^{[5][6]} These features stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.^[5]

This reaction is highly valuable for introducing a wide array of functionalities, including:

- Amines (R-NH₂): Reaction with primary or secondary amines is common, leading to the formation of 2-amino-5-nitronicotinic acid derivatives. This is a cornerstone reaction in the synthesis of many biologically active molecules.[7]
- Alcohols/Phenols (R-OH): Alkoxides or phenoxides can displace the chloride to form ether linkages.
- Thiols (R-SH): Thiolates readily react to form thioethers.

The choice of solvent and base is critical for success. Aprotic polar solvents like DMF or DMSO are often used to dissolve the reactants and facilitate the formation of the charged intermediate.

Chemoselective Reduction of the C5-Nitro Group

The nitro group serves not only as an activating group for SNAr but also as a precursor to a primary amine. This transformation fundamentally alters the electronic character of the molecule, converting a strongly electron-withdrawing group into a strongly electron-donating one.[8] This electronic reversal opens up entirely new synthetic possibilities, such as electrophilic aromatic substitution or diazotization reactions.

Several methods can be employed for this reduction, with the choice often dictated by the presence of other sensitive functional groups.

Reducing Agent	Conditions	Notes
SnCl ₂ / HCl	Concentrated HCl, <40°C then 90°C	A classic, robust method effective for aromatic nitro groups. The acidic conditions are compatible with the carboxylic acid.[4]
H ₂ / Pd/C	H ₂ atmosphere, various solvents	A clean method, but care must be taken as catalytic hydrogenation can sometimes lead to dehalogenation (loss of the C2-chloro group).[9]
Fe / Acetic Acid	Acetic Acid	A milder acidic alternative to SnCl ₂ /HCl.[8]
Raney Nickel	H ₂ atmosphere	Often preferred over Pd/C when dehalogenation of aryl chlorides is a concern.[9]

The product of this reaction, 2-chloro-5-aminonicotinic acid, is itself a valuable intermediate.[4] The newly formed amino group can be acylated, alkylated, or converted into a diazonium salt for subsequent Sandmeyer-type reactions.

Reactions of the C3-Carboxylic Acid Group

The carboxylic acid at the C3 position undergoes a range of standard transformations, providing another axis for molecular diversification.[10][11]

- **Acyl Chloride Formation:** The carboxylic acid can be readily converted to the more reactive 2-chloro-5-nitronicotinoyl chloride. The most common reagent for this is thionyl chloride (SOCl₂), often with gentle heating.[4][12] This transformation is a gateway to other derivatives.
- **Amide Formation:** The acyl chloride reacts rapidly with primary or secondary amines to form amides. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling agents like DCC, although the two-step procedure via the acyl chloride is

common. A direct conversion of the acid to the amide using thionyl chloride followed by aqueous ammonia has been reported.[4][12]

- Esterification: Standard Fischer esterification (reaction with an alcohol under acidic catalysis) can be used.[10] Alternatively, reacting the acyl chloride with an alcohol provides a high-yield route to the corresponding ester.[13]
- Reduction: The carboxylic acid can be reduced to a primary alcohol (2-chloro-5-nitropyridin-3-yl)methanol) using strong reducing agents like LiAlH_4 in an anhydrous solvent such as dry ether.[14]

Field-Proven Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, well-defined protocols. The following methods are representative of the core transformations discussed.

Protocol 1: Synthesis of 2-Chloro-5-nitronicotinamide

This protocol demonstrates the conversion of the carboxylic acid to its primary amide via an acyl chloride intermediate.

Rationale: This two-step, one-pot procedure is efficient. Thionyl chloride is an excellent choice for forming the acyl chloride as the byproducts (SO_2 and HCl) are gaseous, simplifying purification. The subsequent reaction with ammonia is a straightforward nucleophilic acyl substitution.

Step-by-Step Methodology:[4][12]

- To a round-bottom flask, add **2-Chloro-5-nitronicotinic acid** (8.3g, 0.04 mol) and thionyl chloride (80 mL).
- Heat the mixture to reflux and maintain for 3 hours. The dissolution of the solid indicates the formation of the acyl chloride.
- Allow the mixture to cool and remove the excess thionyl chloride by distillation under reduced pressure.
- To the resulting residue, add acetone (240 mL) and stir at 25°C.

- Slowly add aqueous ammonia dropwise to the stirred solution. The reaction is typically complete within 10 minutes.
- Concentrate the reaction mixture to approximately one-quarter of its original volume.
- Pour the concentrated liquid into 200g of crushed ice to precipitate the product.
- Collect the yellow solid product by filtration, wash with cold water, and dry to yield 2-chloro-5-nitro-3-pyridinecarboxamide.

Protocol 2: Reduction to 5-Amino-2-chloronicotinic Acid

This protocol details the selective reduction of the nitro group using stannous chloride.

Rationale: SnCl_2 in concentrated HCl is a well-established method for reducing aromatic nitro groups without affecting other sensitive functionalities like aryl chlorides or carboxylic acids under controlled conditions. The reaction proceeds via a series of single-electron transfers from $\text{Sn}(\text{II})$.

Step-by-Step Methodology:[4]

- Prepare a solution of stannous chloride (12.6g) in concentrated hydrochloric acid.
- To this solution, add **2-Chloro-5-nitronicotinic acid** (3.3g) dropwise, ensuring the internal temperature does not exceed 40°C.
- Once the addition is complete, heat the mixture to 90°C and maintain for 1 hour.
- Cool the mixture to room temperature and add water to precipitate the product salt.
- Allow the mixture to stand in a refrigerator to maximize crystallization.
- Collect the crystalline product by filtration, wash thoroughly with water, and dry to obtain 5-amino-2-chloronicotinic acid salt.

Conclusion and Future Outlook

The reactivity profile of **2-Chloro-5-nitronicotinic acid** is a classic example of rational molecular design. Each functional group has a specific role: the nitro group activates and can be transformed, the chloro group serves as a leaving group for building complexity, and the carboxylic acid provides a reliable handle for derivatization. This trifecta of reactivity ensures its continued prominence as a key building block in the synthesis of complex molecular targets in the pharmaceutical, agrochemical, and materials science sectors.^{[1][2]} Future applications will likely leverage this predictable reactivity in automated synthesis platforms and for the generation of diverse compound libraries for high-throughput screening.

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